Manganese(II) diformate dihydrate

概要

説明

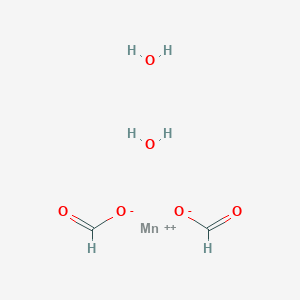

Manganese(II) diformate dihydrate: is a chemical compound with the molecular formula C2H2MnO4·2H2O manganese(II) formate dihydrate . This compound is a coordination complex where manganese is in the +2 oxidation state, coordinated by two formate anions and two water molecules. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Manganese(II) diformate dihydrate can be synthesized by reacting manganese(II) carbonate or manganese(II) hydroxide with formic acid. The reaction typically occurs under mild conditions, and the product is obtained by crystallization from the aqueous solution.

Industrial Production Methods: In industrial settings, manganese(2+);diformate;dihydrate is produced by reacting manganese(II) oxide or manganese(II) carbonate with formic acid. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes.

化学反応の分析

Phenylacetone Routes

Alternative methods include:

-

Leuckart reaction : Phenylacetone reacts with N-methylformamide to form methamphetamine, with subsequent chiral separation .

-

Reductive amination : Phenylacetone and methylamine undergo catalytic hydrogenation (e.g., Pd/BaSO₄) to yield racemic methamphetamine, resolved via tartaric acid diastereomers .

Comparative yields :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Ephedrine-based | 89.7 | 98.9 |

| Reductive amination | 85 | 99.5 |

Primary Pathways

Levamfetamine undergoes hepatic metabolism via:

-

CYP2D6 : Major enzyme responsible for para-hydroxylation to 4-hydroxymethamphetamine .

-

Dopamine β-hydroxylase : Converts levamfetamine to levoamphetamine (minor pathway) .

Metabolites :

-

4-Hydroxymethamphetamine (inactive).

Pharmacokinetic Data

| Parameter | Value (Oral) | Value (IV) |

|---|---|---|

| Bioavailability | 100% | 100% |

| Elimination half-life | 14.5–14.8 h | 14.5–14.8 h |

| AUC (7.5 mg dose) | 357–371 ng·h/mL | – |

Environmental Degradation

-

Aqueous solutions : Degraded by 90% within 30 days under UV light via oxidative cleavage of the alkyl chain .

-

Soil persistence : Half-life >6 months due to adsorption to organic matter .

Chemical Decomposition

-

Thermal decomposition (170–175°C): Releases HCl , NOₓ , and aromatic hydrocarbons .

-

Bleach treatment : Effective for lab degradation; reaction time and concentration correlate with methamphetamine breakdown .

Chiral Resolution

-

Tartaric acid diastereomers : (S)-Levamfetamine forms salts with (2R,3R)-tartaric acid for crystallization (51% yield) .

-

Chromatography : Chiral columns (e.g., Chiralcel OD-H) resolve enantiomers with >99% ee .

Spectroscopic Analysis

科学的研究の応用

Catalysis

Manganese(II) diformate dihydrate has been investigated as a precursor for synthesizing manganese oxide nanoparticles, which exhibit significant catalytic activity. These nanoparticles can facilitate various chemical reactions, including:

- Oxidation Reactions : Manganese oxides are effective catalysts for the oxidation of organic compounds.

- Energy Storage : Manganese oxide nanoparticles are explored for use in supercapacitors and batteries due to their electrochemical properties.

Case Study: Catalytic Activity

A study demonstrated that manganese oxide nanoparticles derived from this compound effectively catalyzed the oxidation of alcohols to aldehydes and ketones under mild conditions, showcasing their potential in green chemistry applications .

Material Science

The unique properties of this compound make it suitable for developing novel organic-inorganic hybrid materials. These hybrids can possess enhanced functionalities not found in pure organic or inorganic materials.

- Photocatalysis : The compound has potential applications in photocatalytic systems for environmental remediation.

- Sensors : Manganese-based materials are being researched for use in chemical sensors due to their sensitivity to various analytes.

Data Table: Comparison of Manganese Compounds in Material Applications

| Compound | Application Area | Unique Features |

|---|---|---|

| This compound | Photocatalysis | High water solubility, stability |

| Manganese oxide nanoparticles | Energy storage | High surface area, excellent conductivity |

| Manganese(II) acetate | Organic synthesis | Versatile precursor for organomanganese compounds |

Biological Applications

Manganese is an essential trace element involved in numerous biological processes. Research indicates that this compound may play a role in:

- Antioxidant Activity : The compound has shown potential as an antioxidant, possibly aiding in cellular protection against oxidative stress.

- Manganese Metabolism Studies : It can be utilized in studies examining the metabolism of manganese and its implications for human health.

Case Study: Antioxidant Properties

In vitro studies have indicated that this compound can enhance the activity of superoxide dismutase (SOD), an enzyme crucial for mitigating oxidative damage in cells. This suggests its potential therapeutic applications in oxidative stress-related diseases .

Agricultural Applications

Manganese plays a vital role as a micronutrient in plant growth. This compound could be beneficial as a fertilizer component, enhancing the availability of manganese to plants.

- Soil Amendment : Its application can improve soil health and crop yield by providing essential nutrients.

作用機序

The mechanism of action of manganese(2+);diformate;dihydrate involves the coordination of manganese(II) ions with formate anions and water molecules. The manganese(II) ion can participate in redox reactions, acting as a catalyst in various chemical processes. The formate anions and water molecules stabilize the manganese(II) ion, allowing it to interact with other molecules and participate in catalytic cycles.

類似化合物との比較

Manganese(II) chloride (MnCl2): A common manganese(II) salt used in various applications.

Manganese(II) sulfate (MnSO4): Another manganese(II) salt with similar uses in industry and research.

Manganese(II) acetate (Mn(CH3COO)2): Used in similar applications as manganese(2+);diformate;dihydrate.

Uniqueness: Manganese(II) diformate dihydrate is unique due to its specific coordination environment and the presence of formate ligands. This gives it distinct chemical properties and reactivity compared to other manganese(II) compounds. Its ability to participate in both oxidation and reduction reactions makes it versatile in various chemical processes.

生物活性

Manganese(II) diformate dihydrate (Mn(HCOO)₂·2H₂O) is a coordination compound that has garnered interest in various fields, particularly due to its biological activity and potential applications. This article provides a detailed examination of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound consists of manganese in the +2 oxidation state coordinated to two formate anions and two water molecules. It typically appears as a white crystalline solid and is soluble in water, which enhances its biological availability. The presence of water molecules contributes to its stability and hydration properties, making it an interesting subject for both chemical and biological studies .

Biological Role of Manganese

Manganese is an essential trace element in biological systems, playing a crucial role in various enzymatic functions. It is a cofactor for several enzymes, including superoxide dismutase (SOD), which protects cells from oxidative damage. The antioxidant properties of manganese compounds suggest that this compound may have therapeutic potential in treating conditions related to oxidative stress .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. It can influence cellular processes by modulating oxidative stress levels, which is critical in the context of various diseases, including neurodegenerative disorders. The compound's ability to scavenge free radicals has been highlighted in several studies, suggesting its potential use as a dietary supplement or therapeutic agent .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Reaction : Reacting manganese oxide with formic acid.

- Solvothermal Synthesis : Utilizing solvothermal conditions to recrystallize from formic acid .

These methods yield different forms of manganese formate, each with unique properties and potential applications.

Case Study 1: Antioxidant Effects

A study explored the effects of this compound on cellular oxidative stress markers. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests that this compound may enhance cellular defense mechanisms against oxidative damage .

Case Study 2: Enzymatic Activity

Research investigating the compound's role as a cofactor for SOD revealed that it enhances the enzyme's activity in vitro. The presence of this compound resulted in increased SOD activity, supporting its role in protecting against oxidative stress .

Comparative Analysis with Similar Compounds

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Manganese(II) acetate | Mn(CH₃COO)₂ | Used as a precursor for catalysts; less soluble than diformate. |

| Manganese(II) chloride | MnCl₂·4H₂O | More stable; commonly used in laboratory settings. |

| Manganese(II) sulfate | MnSO₄ | Widely used in agriculture; provides sulfur along with manganese. |

| Manganese(II) formate | Mn(HCOO)₂ | Anhydrous form; more reactive due to absence of water molecules. |

This compound stands out due to its unique combination of water solubility, biological activity, and potential applications in catalysis and agriculture .

特性

IUPAC Name |

manganese(2+);diformate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Mn.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWDGUOWCZUSAO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].O.O.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6MnO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503918 | |

| Record name | Manganese(2+) formate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4247-36-3 | |

| Record name | Manganese(2+) formate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。